molecular formula C19H19N3O5S B5860547 {[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B5860547
M. Wt: 401.4 g/mol
InChI Key: QKIWQADMRAWHEC-UHFFFAOYSA-N
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Description

{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a sulfur-containing 1,2,4-triazole derivative characterized by a phenyl group at position 4, a 3,4,5-trimethoxyphenyl group at position 5, and a thioacetic acid moiety at position 2. This compound is synthesized via a base-catalyzed reaction of 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with halides in the presence of InCl₃ as a catalyst, followed by purification through recrystallization . The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which enhances bioactivity in related compounds by influencing molecular interactions with biological targets .

Properties

IUPAC Name

2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-20-21-19(28-11-16(23)24)22(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIWQADMRAWHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a member of the triazole family known for its diverse biological activities. With a molecular formula of C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S and a molecular weight of 401.4 g/mol, this compound has been synthesized and evaluated for various pharmacological activities including anticancer, antimicrobial, and antioxidant properties.

The structure of the compound features a triazole ring which is often associated with significant biological activity. The presence of the sulfur atom in the thioacetic acid moiety further enhances its reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H19N3O5S
Molecular Weight401.4 g/mol
CAS Number70452-47-0
PurityTypically 95%

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines including MCF7 (breast carcinoma) and HCT116 (colon carcinoma). The synthesized triazoles showed IC50 values indicating significant cytotoxicity against these cancer cell lines.

In one study, derivatives of triazole were reported to inhibit cell proliferation effectively with IC50 values ranging from 4.36 μM to 18.76 μM when compared to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored extensively. Compounds structurally related to this compound were screened against various bacterial strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Results indicated that these compounds exhibited significant antibacterial activity comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. The compound demonstrated IC50 values lower than those of common antioxidants like gallic acid, suggesting its effectiveness as a natural antioxidant agent .

Case Study 1: Anticancer Screening

In a systematic evaluation involving multiple triazole derivatives:

  • Objective : Assess the anticancer properties against HCT116 and MCF7 cell lines.
  • Method : MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compounds.
  • Results : Several derivatives exhibited potent cytotoxic effects with IC50 values significantly lower than control drugs.

Case Study 2: Antimicrobial Efficacy

A comparative study was conducted on the antimicrobial activity:

  • Objective : Evaluate the effectiveness against S. aureus and P. aeruginosa.
  • Method : Disk diffusion method was used to assess inhibition zones.
  • Results : The compound showed comparable inhibition zones relative to standard antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Trimethoxyphenyl vs.
  • Thioether vs. Sulfone : Sulfone derivatives (e.g., 7g ) exhibit higher thermal stability due to hydrogen bonding, whereas thioethers like the target compound may offer better reactivity for further functionalization .

Anticancer Activity

  • The hydrazone derivative 10 demonstrated broad-spectrum inhibition of cancer cell migration (IGR39 melanoma, MDA-MB-231 breast cancer, Panc-1 pancreatic carcinoma) .

Antimicrobial Activity

  • 2,4- and 3,4-Dimethoxyphenyl analogs of 1,2,4-triazole-3-thioacetic acids exhibit notable antifungal and antibacterial properties, implying that methoxy groups are critical for antimicrobial efficacy .

Selectivity and Toxicity

  • Hydrazone derivatives (e.g., 4–7 in ) show selectivity toward melanoma cells (IGR39), with IC₅₀ values lower than those for non-cancerous cells .
  • Fluorinated derivatives (e.g., 5q ) may improve blood-brain barrier penetration due to increased lipophilicity .

Research Implications

The structural flexibility of 1,2,4-triazole-3-thioacetic acid derivatives allows for targeted modifications:

  • Trimethoxyphenyl Optimization : Further studies could explore substituent positioning (e.g., 2,4- vs. 3,4,5-trimethoxy) to enhance bioactivity .
  • Hybrid Molecules : Combining the thioacetic acid moiety with hydrazone or sulfone groups may yield dual-action agents (e.g., antimetastatic + cytotoxic) .

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